N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It has affinity with several key targets: β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase.
- These targets play crucial roles in AD pathogenesis, making QTC-4-MeOBnE an interesting candidate for disease-modifying therapies .
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-4-isoxazolecarboxamide: , is a novel multi-target directed ligand (MTDL) designed for potential therapeutic use against Alzheimer’s Disease (AD).
Preparation Methods
- The synthetic route for QTC-4-MeOBnE involves several steps, including the introduction of the triazole and isoxazole rings.
- Unfortunately, specific synthetic conditions and industrial production methods are not readily available in the literature.
Chemical Reactions Analysis
- QTC-4-MeOBnE likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions remain unspecified.
- Major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- QTC-4-MeOBnE’s potential applications extend across multiple fields:
Chemistry: As a MTDL, it exemplifies the approach to target multiple receptors relevant to complex diseases.
Biology: Its effects on neurogenesis, oxidative pathways, and inflammation are of interest.
Medicine: Promising for AD therapy due to its impact on Aβ formation and tau phosphorylation.
Industry: Further research may explore its industrial applications.
Mechanism of Action
- QTC-4-MeOBnE’s mechanism involves modulating BACE, GSK3β, and acetylcholinesterase.
- Downregulation of APP and BACE reduces Aβ formation.
- Inhibition of GSK3β phosphorylation affects tau levels.
Comparison with Similar Compounds
- QTC-4-MeOBnE’s uniqueness lies in its multi-target approach.
- Similar compounds are not explicitly listed in the available literature.
Properties
Molecular Formula |
C16H17N5O3 |
---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H17N5O3/c1-9-14(10(2)24-21-9)15(22)18-16-17-13(19-20-16)8-11-4-6-12(23-3)7-5-11/h4-7H,8H2,1-3H3,(H2,17,18,19,20,22) |
InChI Key |
ZRYRAPJBBHZUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NNC(=N2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.